molecular formula C12H18ClNO B1428888 1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine CAS No. 742002-96-6

1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine

Cat. No.: B1428888
CAS No.: 742002-96-6
M. Wt: 227.73 g/mol
InChI Key: CNDXFXRTDIKPIA-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine typically involves the reaction of 3-chloro-4-isobutoxybenzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)-ethylamine
  • 1-(3-Chloro-4-ethoxyphenyl)-ethylamine
  • 1-(3-Chloro-4-propoxyphenyl)-ethylamine

Comparison: 1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

1-[3-chloro-4-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDXFXRTDIKPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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